molecular formula C11H14FN B15261053 3-(2-Fluorophenyl)cyclopentan-1-amine

3-(2-Fluorophenyl)cyclopentan-1-amine

Cat. No.: B15261053
M. Wt: 179.23 g/mol
InChI Key: CQMMRSCAQIXNTN-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)cyclopentan-1-amine is a chemical compound with the molecular formula C11H14FN It is a cyclopentane derivative where a fluorophenyl group is attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)cyclopentan-1-amine typically involves the reaction of 2-fluorobenzyl chloride with cyclopentanone in the presence of a base, followed by reduction and amination steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)cyclopentan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

3-(2-Fluorophenyl)cyclopentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluorophenyl)cyclopentan-1-amine is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific placement of the fluorine atom can affect the compound’s interaction with molecular targets, making it distinct from its isomers .

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

3-(2-fluorophenyl)cyclopentan-1-amine

InChI

InChI=1S/C11H14FN/c12-11-4-2-1-3-10(11)8-5-6-9(13)7-8/h1-4,8-9H,5-7,13H2

InChI Key

CQMMRSCAQIXNTN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1C2=CC=CC=C2F)N

Origin of Product

United States

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